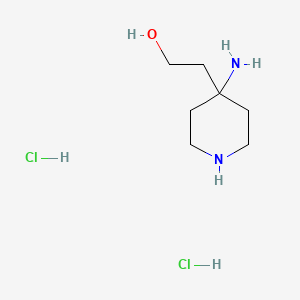

2-(4-Aminopiperidin-4-yl)ethanol;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

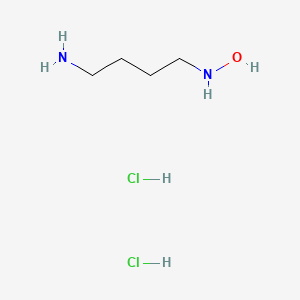

“2-(4-Aminopiperidin-4-yl)ethanol;dihydrochloride” is a chemical compound with the CAS Number: 89910-54-3. It has a linear formula of C7 H16 N2 O. 2 Cl H .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C7H16N2O.2ClH/c8-7(3-6-10)1-4-9-5-2-7;;/h9-10H,1-6,8H2;2*1H . The molecular weight is 217.14 .Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not provided in the search results. For detailed reaction mechanisms, it’s recommended to refer to specialized chemical reaction databases or literature .Physical and Chemical Properties Analysis

This compound appears as a solid at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not provided in the search results .Applications De Recherche Scientifique

Alcohol Dehydrogenase Characterization

Research on alcohol dehydrogenase (ADH) from strains of Clostridium beijerinckii provides insights into the biochemical processes involving primary and secondary alcohols. The ADH has been studied for its structural and kinetic properties, revealing its dependency on NADP(H) and a lower oxidizing activity with primary alcohols compared to secondary ones. This research highlights the enzyme's potential applications in biochemical and industrial processes involving alcohol conversion and fermentation technologies (Ismaiel, Zhu, Colby, & Chen, 1993).

Ligand Design for Metal Complexes

The synthesis of 4-carboxy-1,8-naphthyridines through Pfitzinger-type chemistry illustrates the compound's utility as a ligand component. Its ability to promote lower energy electronic absorption in metal complexes and act as a tether for anchoring the ligand to a semiconductor surface highlights its potential in developing advanced materials for electronics and photocatalysis applications (Zong, Zhou, & Thummel, 2008).

Receptor Differentiation Research

Investigations into the structural modification of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol demonstrate its impact on sympathomimetic activity, contributing to the differentiation of β-receptor populations. This research is pivotal in pharmacology, offering a method to categorize β-receptors into β-1 and β-2 types, which is crucial for developing targeted therapies for cardiovascular and respiratory disorders (Lands, Ludueña, & Buzzo, 1967).

Synthesis and Characterization of Osmium Complexes

The reaction of Os(BCl2)Cl(CO)(PPh3)2 with 2-aminopyridine in ethanol demonstrates the formation of tethered boryl and borylene osmium complexes. This study provides valuable insights into the synthesis and properties of metal complexes, contributing to the development of catalysts and materials with novel electronic and structural characteristics (Rickard, Roper, Williamson, & Wright, 2002).

Development of Organic Fixatives

Research on cetyl pyridinium chloride and 5-aminoacridine hydrochloride as fixatives for acid mucopolysaccharides in tissues highlights their superiority over traditional fixatives. This innovation is significant for histological and medical research, improving the preservation and visualization of mucopolysaccharides in tissue samples (Jackson & Williams, 1956).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-aminopiperidin-4-yl)ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c8-7(3-6-10)1-4-9-5-2-7;;/h9-10H,1-6,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAGMJGAPZXOEBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(CCO)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(dimethylamino)phenyl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2691619.png)

![2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide](/img/structure/B2691621.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2691622.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2691626.png)

![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)

![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)

![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691633.png)

![6-Fluoro-1-[(4-methylphenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile](/img/structure/B2691634.png)

![3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide](/img/structure/B2691636.png)